4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(4-methoxypyrimidin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-10-6-7-13-12(15-10)14-9-4-2-8(3-5-9)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUPYRQKVWMFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methoxypyrimidine-2-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Thioxothiazolidinone Core
-
Nucleophilic Substitution at C2 :
The thioxo group undergoes substitution with amines or alcohols under basic conditions. For example, reaction with piperidine yields 2-amino derivatives .
4-Methoxybenzylidene Moiety
-
Electrophilic Aromatic Substitution :
The arylidene group participates in halogenation or nitration at the para position relative to the methoxy group .
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| (Z)-Compound + HNO3 (conc.) | H2SO4, 0–5°C | 3-Nitro-4-methoxybenzylidene derivative | |
| (Z)-Compound + Br2 | CHCl3, FeCl3 | 4-Bromo-4′-methoxybenzylidene analog |
-
Reduction :
Catalytic hydrogenation (H2/Pd-C) reduces the C=C bond to yield a saturated thiazolidinone .
Acetamide Group
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| (Z)-Compound + HCl (6M) | Reflux, 8 h | 3-(4-Carboxyphenyl)thiazolidinone derivative | |
| (Z)-Compound + NaOH (10%) | Ethanol, 70°C, 6 h | Sodium salt of hydrolyzed product |
Stability and Degradation Pathways
-
Photochemical Degradation :
Exposure to UV light (254 nm) induces cis-trans isomerization of the benzylidene group, reducing biological activity . -
Thermal Stability :
Decomposes above 220°C via cleavage of the thiazolidinone ring, as confirmed by TGA-DSC .
Biological Interactions (Relevant to Reactivity)
-
Thiol Adduct Formation :
The
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methoxypyrimidine-2-amine. This reaction is generally conducted in solvents such as ethanol or dimethylformamide (DMF) under basic conditions (e.g., sodium hydroxide) at temperatures between 80°C and 100°C for several hours to ensure complete conversion of reactants into the desired product .
Research indicates that this compound exhibits significant biological activities:
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit specific enzymes involved in inflammatory pathways. This inhibition may lead to reduced inflammation and pain relief.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have shown promising results against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating effective inhibition of cell proliferation .
Case Study 1: Anticancer Activity
A study published in the Journal of Research in Pharmacy evaluated the anticancer activity of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM against MCF-7 and HCT116 cells .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, compounds structurally related to this compound were screened for their ability to inhibit cholinesterases. The findings revealed that some analogs displayed potent inhibitory effects comparable to established drugs like donepezil, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Industrial Applications
The compound is also being explored for its utility in industrial applications:
- Material Science : As a building block for synthesizing more complex organic molecules, it is used in developing new materials with specific properties .
- Pharmaceutical Development : Given its biological activities, it has potential applications in drug formulation for treating inflammatory diseases and cancers .
Mechanism of Action
The mechanism of action of 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid with derivatives sharing analogous benzoic acid scaffolds but differing in substituents, physicochemical properties, and biological activities.
Schiff Base Derivatives
Schiff bases (imine-linked compounds) derived from 4-aminobenzoic acid exhibit diverse substituents and activities:
- 4-[(4-Dimethylaminobenzylidene)amino]benzoic acid (SB1): UV-Vis: λmax at 341.0 nm (ε = 0.3896) and 267.0 nm (ε = 0.9121) in methanol, indicating extended conjugation from the dimethylamino group . Activity: Demonstrated antimicrobial properties, likely due to the electron-donating dimethylamino group enhancing interaction with microbial targets .
- 4-[(3-Nitrobenzylidene)amino]benzoic acid (JP6): UV-Vis: λmax at 275.0 nm (ε = 1.0647), shorter than SB1 due to the electron-withdrawing nitro group reducing conjugation . Activity: Exhibited antibacterial activity against Staphylococcus aureus .
Thiazolidinone and Azetidinone Derivatives
These heterocyclic derivatives show distinct structural and functional features:
- 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid: Contains a β-lactam (azetidinone) ring, which may confer antibiotic activity .
- 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (SS4): Synthesized via cyclization with mercaptoacetic acid, yielding a thiazolidinone core . Activity: Antimicrobial, likely due to the sulfur atom enhancing membrane penetration .
Key Difference: The pyrimidine ring in the target compound may offer better metabolic stability compared to reactive β-lactam or thiazolidinone systems.
Pyrimidinyl and Pyridinyl Derivatives
Compounds with pyrimidine or pyridine substituents highlight electronic and steric effects:
- 4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic acid hydrochloride: Structure: Chlorophenyl and methylamino groups on pyrimidine . Activity: Potential kinase inhibitor (analogous to ), with the chloro group enhancing lipophilicity .
- 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid :
Key Difference : The methoxy group in the target compound may reduce toxicity compared to halogenated derivatives while maintaining hydrogen-bonding capacity.
Urea and Thiourea Derivatives
Functional groups influencing hydrogen-bonding interactions:
- 4-[(Phenylcarbamoyl)amino]benzoic acid (Compound 2): Urea linkage provides hydrogen-bond donors/acceptors .
Key Difference : The target compound’s pyrimidine ring may offer a more rigid scaffold for target binding compared to flexible urea/thiourea chains.
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Electronic Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance resonance stabilization and binding to electron-deficient enzyme active sites.
- Steric Effects : Bulky pyrimidine rings may improve selectivity by fitting into hydrophobic pockets.
- Biological Implications: Thiazolidinones and Schiff bases exhibit broader antimicrobial activity, while pyrimidine derivatives show promise in targeted therapies (e.g., kinase inhibition).
Biological Activity
4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections provide a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : 4-[(4-methoxy-2-pyrimidinyl)amino]benzoic acid
- Molecular Formula : C12H11N3O3
- Molecular Weight : 245.23 g/mol
This compound features a benzoic acid moiety linked to a pyrimidine ring, providing it with unique interaction capabilities with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit or activate various molecular targets, leading to significant biological effects. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory properties .
1. Anti-inflammatory Effects
Research indicates that this compound can inhibit the activity of certain inflammatory enzymes. This inhibition may lead to decreased production of pro-inflammatory cytokines, thereby mitigating inflammation.
2. Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against different cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 15.0 | Moderate cytotoxicity |
| MCF-7 | 7.5 | Significant growth inhibition |
| HCT116 | 10.0 | Notable cytotoxicity |
These findings suggest that the compound may be effective in inhibiting tumor cell proliferation .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent:
| Microorganism | MIC (µM) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 15.62 |
| Mycobacterium tuberculosis | ≥62.5 |
| Broad-spectrum fungi | ≤7.81 |
These results highlight its promise as a broad-spectrum antimicrobial agent .
Case Study: Anticancer Activity
A recent study evaluated the anticancer activity of various PABA derivatives, including this compound. The study found that this compound significantly induced apoptosis in cancer cells, as evidenced by increased caspase activity and reduced TNF-α levels .
In Silico Studies
In silico docking studies have predicted that the compound binds effectively to target proteins involved in cancer progression and inflammation pathways. These studies support the hypothesis that structural modifications can enhance biological activity by improving binding affinity .
Q & A
Q. What techniques elucidate interactions between this compound and biomolecules (e.g., DNA, proteins)?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (, ) for serum albumin interactions .
- Fluorescence quenching : Monitor tryptophan emission shifts upon compound binding to enzymes .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (e.g., with kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
